N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 3940-79-2
VCID: VC21404959
InChI: InChI=1S/C18H21NO5/c1-5-24-14-9-7-6-8-13(14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3,(H,19,20)
SMILES: CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Molecular Formula: C18H21NO5
Molecular Weight: 331.4g/mol

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

CAS No.: 3940-79-2

Cat. No.: VC21404959

Molecular Formula: C18H21NO5

Molecular Weight: 331.4g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide - 3940-79-2

Specification

CAS No. 3940-79-2
Molecular Formula C18H21NO5
Molecular Weight 331.4g/mol
IUPAC Name N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C18H21NO5/c1-5-24-14-9-7-6-8-13(14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3,(H,19,20)
Standard InChI Key ACGHSRGKYBGCBS-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Canonical SMILES CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Introduction

Chemical Identity and Structural Properties

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide belongs to the benzamide family and is specifically classified as an N-benzylbenzamide derivative. This organic compound is characterized by its unique molecular structure that combines multiple functional groups, providing it with distinctive chemical properties and potential biological activity.

Basic Identification Data

The compound can be identified through several standard chemical identifiers:

ParameterValue
CAS Number3940-79-2
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
IUPAC NameN-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

The molecular structure of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide features a benzamide core with multiple substituents, including three methoxy groups on one aromatic ring and an ethoxy group on the other aromatic ring.

Structural Characteristics Analysis

The compound contains several key functional groups that contribute to its chemical behavior and potential biological activities:

  • Benzamide core structure (C6H5-CO-NH-)

  • Three methoxy groups (-OCH3) at positions 3, 4, and 5 on one benzene ring

  • Ethoxy group (-OCH2CH3) at position 2 on the second benzene ring

  • Amide linkage (-CO-NH-) connecting the two aromatic systems

These structural elements provide the compound with specific chemical properties, including:

  • Moderate lipophilicity due to the presence of multiple alkoxy groups

  • Hydrogen bond accepting capabilities through the methoxy and ethoxy oxygen atoms

  • Hydrogen bond donating potential through the amide NH group

  • Potential for π-π interactions through the aromatic systems

Distinction from Related Compounds

It is important to distinguish N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide from structurally similar compounds that appear in chemical literature. There has been some confusion in scientific literature between this compound and trimethobenzamide (N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide), which has a different molecular formula (C21H28N2O5) and molecular weight (388.4574 g/mol).

Comparative Structural Analysis

CompoundMolecular FormulaMolecular WeightKey Structural Difference
N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamideC18H21NO5331.4 g/molContains an ethoxy group at position 2 of the phenyl ring
TrimethobenzamideC21H28N2O5388.4574 g/molContains a dimethylaminoethoxy group and a methylene linker

This distinction is crucial for understanding the specific properties and potential applications of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide .

Pharmacological Properties

Pharmacokinetic Considerations

The lipophilic nature of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide, contributed by its multiple alkoxy groups, suggests favorable membrane permeability. This property would potentially influence its absorption and distribution within biological systems. The compound would likely undergo hepatic metabolism, particularly through pathways involving O-dealkylation of the methoxy and ethoxy groups.

Synthesis and Chemical Properties

Chemical Reactivity

The chemical reactivity of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide would be primarily determined by its functional groups:

  • The amide linkage is relatively stable under physiological conditions but can undergo hydrolysis under strong acidic or basic conditions

  • The methoxy and ethoxy groups can participate in O-dealkylation reactions

  • The aromatic rings can undergo electrophilic aromatic substitution reactions, with reactivity patterns influenced by the alkoxy substituents

Future Research Directions

Structure-Activity Relationship Studies

Future research on N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide could benefit from comprehensive structure-activity relationship (SAR) studies to elucidate how structural modifications affect its biological activity. Such studies could involve:

  • Variation of the substituent pattern on the aromatic rings

  • Modification of the amide linkage

  • Introduction of additional functional groups to enhance specific properties

  • Investigation of stereochemical aspects if applicable

Expanded Pharmacological Profiling

More extensive pharmacological profiling of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide would provide valuable insights into its:

  • Receptor binding profile

  • Effects on specific neurotransmitter systems

  • Detailed pharmacokinetic properties

  • Safety and toxicity profile

  • Potential drug-drug interactions

Development of Analogues

The development of structural analogues of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide represents a promising area for future research. These analogues could be designed to:

  • Enhance specific pharmacological properties

  • Improve bioavailability

  • Reduce potential side effects

  • Target specific biological pathways or receptors

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